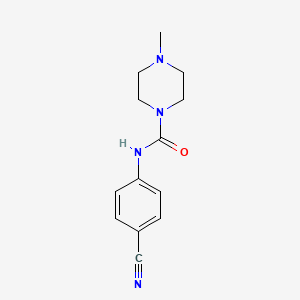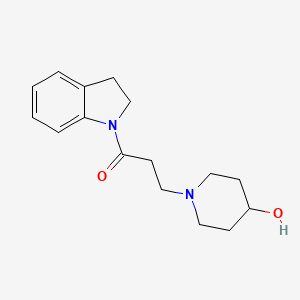![molecular formula C14H13ClN2O B7475242 N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research.
Wirkmechanismus
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide inhibits the activity of PCAF and CBP by binding to their acetyl-CoA binding sites, which prevents the transfer of acetyl groups from acetyl-CoA to histone proteins. This leads to the inhibition of histone acetylation, which is a critical step in the regulation of gene expression. The inhibition of PCAF and CBP activity by N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to result in the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be highly specific for PCAF and CBP, which makes it a valuable tool for studying their role in various cellular processes. However, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of PCAF and CBP. This would allow for more precise manipulation of histone acetylation and gene expression. Another direction is the study of the role of PCAF and CBP in various diseases other than cancer, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new delivery methods for N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide could improve its solubility and effectiveness in experiments.
Synthesemethoden
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that are not only complex but also require specialized equipment and expertise. The most common method of synthesizing N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 3-chlorobenzylamine with 3-cyanopyridine-2-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting intermediate product is then converted to N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide through a series of chemical reactions involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are enzymes that play a critical role in the regulation of gene expression. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been used to study the role of these enzymes in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-2-6-13(15)8-11)14(18)12-5-3-7-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKAQWHKATODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)